Zopiclone-d4
Overview
Description
Zopiclone-d4 is a deuterated form of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including liquid chromatography and mass spectrometry, due to its stability and similarity to the non-deuterated compound .
Mechanism of Action
Target of Action
Zopiclone-d4, like its parent compound Zopiclone, primarily targets the GABA A omega-1 receptor in the brain . This receptor is a subtype of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission. This compound binds selectively to the alpha subunit of this receptor .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA, the brain’s predominant inhibitory neurotransmitter, to the GABA A receptors . The result is an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
This compound, like Zopiclone, is metabolized in the liver. The key enzymes involved in its metabolism are Cytochrome P-450 3A4 and 2C8 . These enzymes convert this compound into an inactive N-desmethyl derivative and an active N-oxide metabolite .
Pharmacokinetics
After oral administration, this compound is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . Less than 7% of the administered dose is renally excreted as unchanged this compound . The terminal elimination half-life of this compound ranges from 3.5 to 6.5 hours .
Result of Action
The binding of this compound to the GABA A omega-1 receptor and its subsequent modulation of the GABA B Z receptor chloride channel macromolecular complex leads to a range of pharmacological effects. These include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the potentiation of GABAergic neurotransmission, leading to increased inhibition in the central nervous system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with certain medications such as erythromycin, trimipramine, and carbamazepine . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .
Cellular Effects
This compound, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Dosage Effects in Animal Models
Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on this compound are needed.
Metabolic Pathways
Zopiclone, the parent compound of this compound, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that this compound follows similar metabolic pathways, but specific studies would be needed to confirm this.
Transport and Distribution
Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that this compound follows a similar distribution pattern.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zopiclone-d4 involves the incorporation of deuterium atoms into the zopiclone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperazine with a chloropyridine derivative under controlled conditions to form the deuterated intermediate, which is then cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired deuteration level and maintain the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Zopiclone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chloropyridine moiety, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Zopiclone-d4 is widely used in scientific research due to its stability and similarity to zopiclone. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Zaleplon: A nonbenzodiazepine hypnotic with a similar mechanism of action.
Eszopiclone: The active stereoisomer of zopiclone with similar pharmacological properties
Uniqueness
Zopiclone-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research settings where precise quantification of zopiclone is required .
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-LZMSFWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344856 | |
Record name | Zopiclone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435933-78-0 | |
Record name | Zopiclone-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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